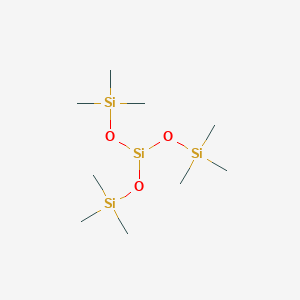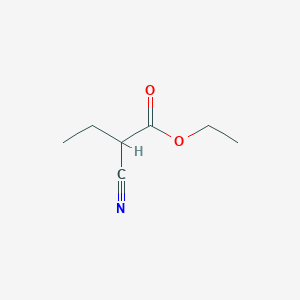
2-Cyclohexen-1-one dimethylketal
Vue d'ensemble
Description
2-Cyclohexen-1-one dimethylketal is a chemical compound that is related to various synthesized derivatives and has been the subject of multiple studies due to its interesting chemical properties and potential applications in organic synthesis. The compound and its derivatives have been synthesized through different methods, often aiming for high yields and selectivity under environmentally friendly conditions.
Synthesis Analysis
The synthesis of derivatives of 2-Cyclohexen-1-one dimethylketal has been achieved through various methods. For instance, the synthesis of 2,2'-arylmethylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) derivatives was catalyzed by urea in aqueous media under ultrasound, which provided high yields and a simple work-up procedure . Another study reported the diastereoselective cyclopropanation of 2-cyclohexen-1-one 1,4-di-O-benzyl-L-threitol ketal, yielding a mixture of diastereomeric cyclopropanes . Additionally, an eco-friendly procedure was developed for the synthesis of various 2,2'-arylmethylenebis derivatives, characterized by different techniques including single crystal X-ray analysis .
Molecular Structure Analysis
The molecular structure of 2-Cyclohexen-1-one dimethylketal derivatives has been elucidated using various spectroscopic techniques. For example, single crystal X-ray analysis has been used to determine the crystal structure of several derivatives, revealing different crystallization systems and space groups . Vibrational spectroscopic analysis, such as FTIR and FTR, has been employed to assign frequencies to various modes of vibrations for related molecules .
Chemical Reactions Analysis
The derivatives of 2-Cyclohexen-1-one dimethylketal undergo various chemical reactions. The cross-conjugated β-diketone exhibits a tendency to isomerize, and reactions such as the addition of cyanide ion to the keto dienol form have been accomplished . The reactivity of these compounds under different conditions highlights their potential utility in synthetic organic chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Cyclohexen-1-one dimethylketal and its derivatives have been studied through different approaches. A study on cyclohexanone dimethyl acetals provided insights into their spatial structures and thermodynamic stabilities using 13C NMR spectroscopy and ab initio calculations . The crystal structure of a specific derivative was characterized by X-ray single-crystal diffraction, revealing the presence of intramolecular hydrogen bonds and different conformations of the cyclohexenone rings .
Applications De Recherche Scientifique
Electrochemical Reduction
- Electrochemical Behavior : Studies have explored the electrochemical reduction of 2-cyclohexen-1-one in different media. Brillas and Ruiz (1986) conducted a comprehensive study on its electrochemical reduction in aqueous solutions across a wide pH range, revealing insights into the influence of pH, reactant concentration, and other factors on the reduction process (Brillas & Ruiz, 1986).
Synthesis and Structural Studies
- Synthesis of Derivatives : Research has been conducted on the synthesis of various derivatives of 2-cyclohexen-1-one. For instance, Brunner, Muschiol, and Nuber (1994) characterized a new by-product in the synthesis of ferroceno[1,2]cyclohexen-1-one-3 (Brunner, Muschiol, & Nuber, 1994).
- Crystal Structure Analysis : The crystal structure of certain compounds derived from 2-cyclohexen-1-one has been analyzed. Shi et al. (2007) synthesized a specific compound and characterized its crystal structure using X-ray single-crystal diffraction (Shi et al., 2007).
Organic Synthesis Applications
- Cyclopropanation Reactions : Mash and Nelson (1987) demonstrated the efficient and diastereoselective cyclopropanation of 2-cyclohexen-1-one derivatives, showing its utility in organic synthesis (Mash & Nelson, 1987).
- Chiral Lithium Amide/Solute Complexes : Hilmersson et al. (1997) explored the formation of monomeric and dimeric complexes with 2-cyclohexen-1-one, contributing to understanding its interactions in organometallic chemistry (Hilmersson et al., 1997).
Chemical Reactions and Properties
- Oxidative Rearrangement : Freer and Yates (1984) studied the oxidative rearrangement of certain 2-cyclohexen-1-one derivatives, providing insights into their chemical behavior (Freer & Yates, 1984).
- C-H...O Hydrogen Bonds : Nolasco and Ribeiro-Claro (2005) investigated the C-H...O hydrogen bonds in liquid 2-cyclohexen-1-one, offering a deeper understanding of its spectroscopic behavior (Nolasco & Ribeiro-Claro, 2005).
Safety And Hazards
Propriétés
IUPAC Name |
3,3-dimethoxycyclohexene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-9-8(10-2)6-4-3-5-7-8/h4,6H,3,5,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVIPECWZMIWWAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCCC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40341520 | |
| Record name | 2-Cyclohexen-1-one dimethylketal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40341520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclohexen-1-one dimethylketal | |
CAS RN |
1728-18-3 | |
| Record name | 2-Cyclohexen-1-one dimethylketal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40341520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Cyclohexen-1-one Dimethylketal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



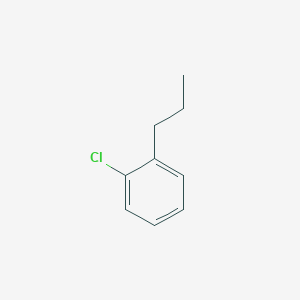
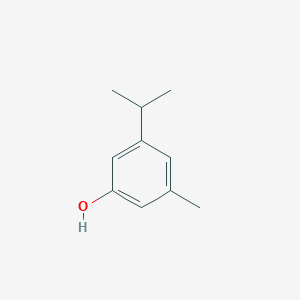
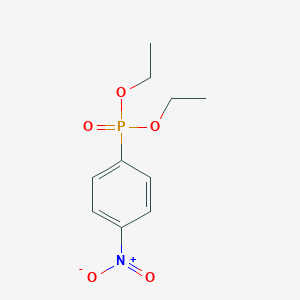
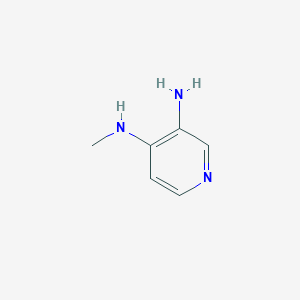


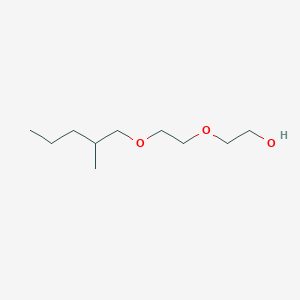
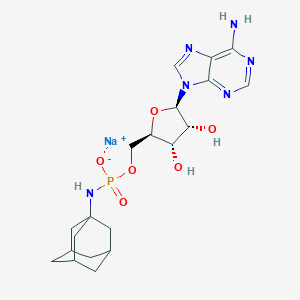
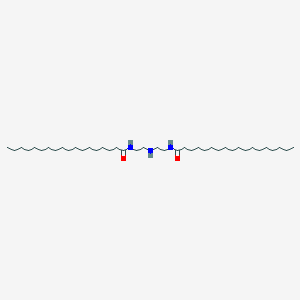

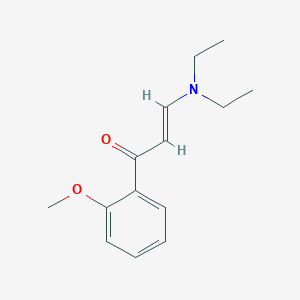
![2-Chloro-N-(4-[4-(2-chloro-acetylamino)-phenoxy]-phenyl)-acetamide](/img/structure/B155308.png)
